3-(Benzyloxy)-5-(chloromethyl)benzonitrile
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Overview
Description
3-(Benzyloxy)-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C15H12ClNO It is a derivative of benzonitrile, featuring a benzyloxy group at the 3-position and a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)benzonitrile typically involves the following steps:
Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Chloromethylation: The amine group is then converted to a chloromethyl group using chloromethyl chlorosulfate in the presence of a catalyst such as trimethyl borate.
Benzyloxylation: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)benzonitrile involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors that recognize nitrile or benzyloxy groups.
Pathways Involved: It may participate in metabolic pathways involving nitrile reduction or benzyloxy group oxidation.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-5-methylbenzonitrile: Similar structure but with a methyl group instead of a chloromethyl group.
3-(Benzyloxy)-5-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a chloromethyl group.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)benzonitrile is unique due to the presence of both a benzyloxy and a chloromethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C15H12ClNO |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
3-(chloromethyl)-5-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C15H12ClNO/c16-9-13-6-14(10-17)8-15(7-13)18-11-12-4-2-1-3-5-12/h1-8H,9,11H2 |
InChI Key |
XTKNZGGOLQCIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)CCl |
Origin of Product |
United States |
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